molecular formula C14H19BrN2O3 B14838907 Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate

Cat. No.: B14838907
M. Wt: 343.22 g/mol
InChI Key: XQZFKVVOVQUKKN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a bromopyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-6-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The acetyl group can undergo metabolic transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-bromopyridin-4-yl)carbamate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is unique due to the presence of both an acetyl group and a bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl N-[2-(2-acetyl-6-bromopyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C14H19BrN2O3/c1-9(18)11-7-10(8-12(15)17-11)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)

InChI Key

XQZFKVVOVQUKKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)Br

Origin of Product

United States

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